molecular formula C10H10O5 B1594975 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde CAS No. 52117-67-6

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde

Cat. No.: B1594975
CAS No.: 52117-67-6
M. Wt: 210.18 g/mol
InChI Key: UOURIOWCMYPGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O5. It is a benzaldehyde derivative characterized by the presence of acetyl, dihydroxy, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone. In this case, the reaction involves the condensation of 2,6-dihydroxy-4-methoxybenzaldehyde with acetone under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5(12)9-8(15-2)3-7(13)6(4-11)10(9)14/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOURIOWCMYPGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1O)C=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346280
Record name 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52117-67-6
Record name 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.